molecular formula C12H14ClNO3 B1324089 Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate CAS No. 890100-55-7

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate

Cat. No.: B1324089
CAS No.: 890100-55-7
M. Wt: 255.7 g/mol
InChI Key: MQMGNFRYDYPMLP-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate typically involves the reaction of ethyl acetoacetate with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

    Starting Materials: Ethyl acetoacetate, 2-chloro-3-pyridinecarboxaldehyde

    Reaction Conditions: Reflux in the presence of a base (e.g., sodium ethoxide)

    Purification: Recrystallization from an appropriate solvent (e.g., ethanol)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Ethyl 5-(2-chloro-3-pyridyl)-5-oxovalerate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-3-pyridylglyoxylate: Similar in structure but with different functional groups, leading to different reactivity and applications.

    3-(2-chloropyridin-3-yl)-5-(((3-(p-tolyl)isoxazol-5-yl)methoxy)methyl)isoxazole: Another pyridine derivative with distinct biological activities.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-11(16)7-3-6-10(15)9-5-4-8-14-12(9)13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMGNFRYDYPMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641795
Record name Ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-55-7
Record name Ethyl 2-chloro-δ-oxo-3-pyridinepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-chloropyridin-3-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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